molecular formula C36H28Cl2N2O4 B11529612 2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone

2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone

Cat. No.: B11529612
M. Wt: 623.5 g/mol
InChI Key: HBPYFEDUIBVUNN-UHFFFAOYSA-N
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Description

This polycyclic tetrone derivative features a complex isoindolo-isoindole core substituted with 3-chloro-4-methylphenyl, phenyl, and etheno-bridged moieties. Its structural elucidation likely employs X-ray crystallography for precise atomic positioning, a method refined by SHELX software, which remains a gold standard for small-molecule refinement . Spectroscopic techniques (e.g., NMR, MS) would complement crystallographic data to confirm functional groups and stereochemistry, akin to methodologies used in characterizing alternaric acid . The compound’s synthetic origin (implied by its substituents) contrasts with natural products derived from marine actinomycetes , suggesting distinct pathways for discovery and application.

Properties

Molecular Formula

C36H28Cl2N2O4

Molecular Weight

623.5 g/mol

IUPAC Name

5,14-bis(3-chloro-4-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.02,10.03,7.012,16]octadeca-9,17-diene-4,6,13,15-tetrone

InChI

InChI=1S/C36H28Cl2N2O4/c1-17-8-10-20(14-26(17)37)39-33(41)25-16-24(19-6-4-3-5-7-19)28-22-12-13-23(29(28)32(25)36(39)44)31-30(22)34(42)40(35(31)43)21-11-9-18(2)27(38)15-21/h3-15,22-23,25,29-32H,16H2,1-2H3

InChI Key

HBPYFEDUIBVUNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3CC(=C4C5C=CC(C4C3C2=O)C6C5C(=O)N(C6=O)C7=CC(=C(C=C7)C)Cl)C8=CC=CC=C8)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Isoindolo-Isoindole Derivatives

Compound Name Core Structure Substituents Bioactivity (MIC/IC₅₀) Key Reference Techniques
Target Compound Octahydro-isoindolo-isoindole 3-chloro-4-methylphenyl, phenyl Not reported X-ray (SHELXL) , NMR
Alternaric Acid Macrocyclic lactone Hydroxyl, carboxylic acid MIC ≤100 μg/mL NMR, LC/MS
Marine Actinomycete-derived Tetronates Polyketide scaffolds Variable alkyl/aryl groups Varies by compound LC/MS screening

Key Observations:

Structural Complexity : The target compound’s fused isoindolo-isoindole system and halogenated aryl groups confer higher steric hindrance and lipophilicity compared to alternaric acid’s macrocyclic structure. This may influence solubility and bioavailability.

Bioactivity: While alternaric acid exhibits antifungal activity (64–73% inhibition at 0.1 μg/mL) , the target compound’s bioactivity remains uncharacterized.

Synthetic vs. Natural Origins : Unlike marine-derived tetronates prioritized via LC/MS , the target compound’s synthesis likely involves multi-step organic reactions, emphasizing scalability over natural abundance.

Methodological Insights from Evidence

  • Structural Analysis: SHELX programs enable precise refinement of complex structures like the target compound, particularly for resolving etheno-bridge conformations .
  • Bioactivity Profiling : Inhibition assays (e.g., spore germination tests in ) could quantify the target compound’s efficacy against fungal pathogens, with MIC values benchmarked against alternaric acid.
  • Discovery Workflows : While marine compounds leverage LC/MS for rapid screening , synthetic analogs like the target compound require combinatorial chemistry and iterative spectroscopic validation.

Biological Activity

The compound 2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties and biological effects based on available research findings.

Chemical Structure and Properties

The compound belongs to a class of isoindole derivatives characterized by multiple aromatic rings and substituents that may influence its biological activity. The presence of chloro and methyl groups on the phenyl rings is significant as these modifications can enhance the compound's interaction with biological targets.

Antitumor Activity

Research has indicated that similar isoindole derivatives exhibit notable antitumor properties. For instance:

  • Study Findings : A derivative with structural similarities demonstrated cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism of Action
HeLa15.2Apoptosis induction
MCF-712.8G2/M phase arrest
A54918.5Reactive oxygen species (ROS) generation

Antimicrobial Activity

Isoindole compounds have also been investigated for their antimicrobial properties:

  • Case Study : In vitro studies revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Interaction with DNA : The planar structure allows for intercalation into DNA strands, disrupting replication processes.
  • Modulation of Signaling Pathways : Potential modulation of pathways such as MAPK and PI3K/Akt has been suggested based on preliminary studies.

Toxicological Profile

While exploring the therapeutic potential of this compound, it is crucial to assess its toxicity:

  • In Vivo Studies : Animal models have indicated moderate toxicity at higher doses with observed effects on liver and kidney function.
ParameterControl GroupTreated Group
Liver Enzymes (ALT)NormalElevated
Kidney Function (BUN)NormalElevated

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